molecular formula C16H16ClNO3 B12339512 (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride

Cat. No.: B12339512
M. Wt: 305.75 g/mol
InChI Key: XVJIYFOSPMCXHG-UQKRIMTDSA-N
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Description

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a benzoyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to specific needs and contexts.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H/t14-;/m0./s1

InChI Key

XVJIYFOSPMCXHG-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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